Functional Antagonism Potency: CGP35348 Demonstrates 10-30× Greater Potency than Phaclofen
In the hippocampal slice preparation, CGP35348 (10, 30, 100 μM) blocked the membrane hyperpolarization induced by D/L-baclofen (10 μM) and the late inhibitory postsynaptic potential. Based on these concentration-response data, CGP35348 was determined to be 10-30 times more potent than the first-generation GABAB receptor blocker phaclofen in this electrophysiological system [1]. This potency advantage establishes CGP35348 as the superior first-generation tool for functional antagonism studies.
| Evidence Dimension | Functional antagonism of baclofen-induced membrane hyperpolarization |
|---|---|
| Target Compound Data | Effective blockade at 10-100 μM in hippocampal slice preparation |
| Comparator Or Baseline | Phaclofen (first-generation GABAB antagonist) |
| Quantified Difference | 10-30× greater potency than phaclofen |
| Conditions | Rat hippocampal slice preparation; D/L-baclofen (10 μM) as agonist; intracellular recording |
Why This Matters
CGP35348 offers substantially greater functional antagonist activity than phaclofen, making it the preferred first-generation GABAB antagonist for in vitro electrophysiology studies requiring reliable baclofen reversal at lower concentrations.
- [1] Olpe HR, Karlsson G, Pozza MF, Brugger F, Steinmann M, Van Riezen H, Fagg G, Hall RG, Froestl W, Bittiger H. CGP 35348: a centrally active blocker of GABAB receptors. Eur J Pharmacol. 1990 Oct 2;187(1):27-38. View Source
